Prednisolone 21-Ethylcarbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2205-88-1 | |
| Record name | Prednisolone 21-ethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 21-ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of Prednisolone (B192156) 21-Ethylcarbonate
The creation of prednisolone 21-ethylcarbonate hinges on the selective esterification of the hydroxyl group at the C21 position of the prednisolone molecule.
The primary route to synthesizing this compound involves the direct esterification of the C21 hydroxyl group. A common and efficient method is the reaction of prednisolone with ethyl chloroformate. google.com This reaction is typically carried out in a suitable solvent such as methylene (B1212753) chloride, with a base like triethylamine (B128534) acting as a catalyst and to neutralize the hydrochloric acid byproduct. google.com To drive the reaction to completion, multiple additions of triethylamine and ethyl chloroformate may be necessary, with the reaction progress monitored by techniques like High-Performance Liquid Chromatography (HPLC). google.com This process can achieve a high yield, with reports of up to 98% of the theoretical yield after crystallization. google.com
The general steps for this synthesis can be summarized as:
Suspension of prednisolone in a solvent.
Addition of a base and ethyl chloroformate.
Reaction monitoring until a high conversion rate is achieved.
Isolation and purification of the product, often through crystallization.
A significant challenge in the synthesis of prednisolone derivatives is the selective esterification of the hydroxyl groups at the C17 and C21 positions. The C21 primary hydroxyl group is generally more reactive and will react preferentially over the tertiary C17 hydroxyl group. google.com Direct selective esterification of the 17-OH group is not readily achievable because the 21-OH group reacts first. google.com This inherent reactivity difference is a crucial consideration in designing synthetic pathways for specific prednisolone esters. To achieve esterification at the C17 position, indirect methods, such as rearrangement reactions, are often employed. google.com
Rearrangement Pathways to Prednisolone 17-Ethylcarbonate Isomers
The selective synthesis of Prednisolone 17-ethylcarbonate is often accomplished through the rearrangement of its 21-ester isomer. This intramolecular acyl migration is a key strategy to overcome the lower reactivity of the C17 hydroxyl group.
A notable method for converting this compound to its 17-ethylcarbonate isomer involves a cuprate-mediated rearrangement. google.com This process utilizes a lithium dialkylcuprate, such as lithium dimethylcuprate or lithium dibutylcuprate, in a solvent like tetrahydrofuran. google.com The mechanism is believed to proceed through a specific intermediate, facilitating the transfer of the ethylcarbonate group from the C21 to the C17 position. This type of rearrangement has been found to be particularly effective for alkyl carbonates of trihydroxypregnadienes, offering better yields compared to similar rearrangements of other ester types. google.com
The yield and purity of the resulting prednisolone 17-ethylcarbonate are critical outcomes of the rearrangement process. Following the cuprate-mediated reaction, the raw product is typically a mixture containing the desired 17-ethylcarbonate, the starting 21-ethylcarbonate, and unreacted prednisolone. google.com Purification through crystallization, for instance from ethanol, is essential to increase the purity of the final product. google.com
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity and composition of the reaction mixture. google.com Reports indicate that crude yields of the 17-isomer can reach up to 81%, which after crystallization can result in a product with high purity, though with a reduced yield of around 67%. google.com The table below presents data from a typical rearrangement reaction.
Table 1: Purity and Yield of Prednisolone 17-Ethylcarbonate Synthesis
| Product Stage | Prednisolone 17-Ethylcarbonate (%) | This compound (%) | Prednisolone (%) | Yield (% of theoretical) |
|---|---|---|---|---|
| Raw Product | 95.2 | 2.8 | 0.5 | 81 |
Data sourced from patent literature describing the cuprate-mediated rearrangement process. google.com
Derivatization Strategies for Modified Precursors
Derivatization of prednisolone and its precursors is a broad field aimed at modifying the compound's properties. The hydroxyl groups at C11, C17, and C21, as well as the ketone groups, are common sites for chemical modification. nih.gov Strategies can include:
Esterification: As discussed, forming esters at the C17 and C21 positions is a common strategy. nih.gov This can be used to create prodrugs or modify the lipophilicity of the molecule. nih.govnih.gov
Protecting Groups: During multi-step syntheses, protecting groups may be used to temporarily block reactive sites, such as the ketone groups, to ensure that reactions occur at the desired location.
Introduction of other functional groups: Modifications can include the introduction of halogens or other moieties to enhance potency or alter the pharmacokinetic profile. nih.gov
These derivatization strategies are crucial for developing new corticosteroid drugs with improved therapeutic profiles. nih.gov
Prodrug Design and Biotransformation Dynamics
Prednisolone (B192156) 21-ethylcarbonate (P21EC) is a key intermediate metabolite in the biotransformation of more complex diester glucocorticoids, such as prednicarbate (B1678093) (PC). PC, the 17-ethylcarbonate, 21-propionate double ester of prednisolone, is designed as a prodrug to enhance skin penetration and modulate activity. wikipedia.org Its therapeutic action is dependent on its metabolic conversion within the skin. The biotransformation pathway involves an initial hydrolysis of PC to prednisolone 17-ethylcarbonate (P17EC), a metabolite with a high affinity for the glucocorticoid receptor. Subsequently, P17EC undergoes a non-enzymatic transformation into the more stable, but less active, P21EC. researchgate.net This isomerization is a pivotal step, leading to an intermediate that is then further metabolized to the ultimate active compound, prednisolone (PD).
Enzymatic Hydrolysis Pathways and Kinetics in Biological Matrices
The biotransformation of prednicarbate and its intermediates is governed by enzymatic hydrolysis, primarily occurring in skin cells. nih.gov The initial step is the rapid hydrolysis of prednicarbate (PC) at the 21-position by esterases, yielding the highly active monoester, prednisolone 17-ethylcarbonate (P17EC). Following the non-enzymatic isomerization to Prednisolone 21-ethylcarbonate (P21EC), this intermediate is then enzymatically cleaved by esterases to release prednisolone (PD), which is the main biotransformation product observed after 24 hours in keratinocyte cultures.
Kinetic studies in human keratinocyte cultures have delineated the transformation rates. The conversion of P17EC to P21EC occurs with a half-life of approximately 14.58 hours in the presence of keratinocytes. In contrast, a cell-free system showed a slightly longer half-life of 18.67 hours for the same transformation, underscoring the primarily non-enzymatic nature of this specific step but also indicating that the cellular environment can influence the rate. Fibroblast cultures demonstrated significantly lower enzymatic activity, with minimal hydrolysis of P17EC or P21EC.
Table 1: Biotransformation Half-Life of Prednisolone 17-ethylcarbonate (P17EC)
| Biological Matrix | Transformation | Half-Life (t½) | Reference |
|---|---|---|---|
| Human Keratinocytes | P17EC to P21EC | 14.58 hours | |
| Cell-Free Medium | P17EC to P21EC | 18.67 hours |
Non-Enzymatic Isomerization and Epimerization Processes
A crucial step in the metabolic pathway of prednicarbate is the non-enzymatic isomerization of prednisolone 17-ethylcarbonate (P17EC) to this compound (P21EC). fu-berlin.de This process, also known as acyl migration, involves the intramolecular transfer of the ethylcarbonate group from the 17-position to the 21-position of the prednisolone backbone. fu-berlin.de This transformation is significant because the resulting P21EC isomer has a substantially lower affinity for the glucocorticoid receptor compared to P17EC, representing a deactivation step. researchgate.netfu-berlin.de Studies have confirmed that this isomerization occurs spontaneously in aqueous environments, with a measured half-life of over 18 hours in a cell-free medium. This non-enzymatic conversion to a more stable and less potent intermediate is a key factor in the pharmacological profile of prednicarbate. researchgate.net
Enzymatic Systems Involved in Biotransformation
The metabolic conversion of glucocorticoid prodrugs like prednicarbate is mediated by specific enzymatic systems within the skin, primarily hydrolytic enzymes. nih.govnih.gov These enzymes are responsible for the cleavage of ester bonds, which activates the prodrug and subsequently metabolizes the intermediates. nih.govkarger.com
Esterase Activity in Keratinocytes and Fibroblasts
There is a distinct difference in the metabolic capacity of the two primary cell types in the skin: keratinocytes and fibroblasts. ingentaconnect.com Research consistently shows that keratinocytes, which constitute the majority of the epidermis, possess robust esterase activity. nih.gov In studies with prednicarbate, keratinocytes efficiently hydrolyze the diester to P17EC and subsequently cleave P21EC to form prednisolone.
In stark contrast, dermal fibroblasts exhibit significantly lower hydrolytic activity towards these glucocorticoid esters. nih.gov While the biotransformation pathway is the same in fibroblasts, the rate of metabolism is markedly slower, with only minor amounts of the esters being hydrolyzed. This differential enzymatic activity between the epidermis and dermis is critical, suggesting that topically applied prednicarbate is substantially metabolized by epidermal cells during skin penetration, leading to a complex mixture of metabolites reaching the less metabolically active dermis.
Table 2: Relative Esterase Activity in Skin Cells
| Cell Type | Metabolic Activity on Prednicarbate | Key Metabolite Formed | Reference |
|---|---|---|---|
| Keratinocytes | High | Prednisolone (PD) | nih.gov |
| Fibroblasts | Low / Minimal | Minor hydrolysis only | nih.gov |
Role of Hydrolytic Enzymes in Skin Metabolism
The biotransformation of prednisolone esters in the skin is catalyzed by hydrolytic enzymes, specifically carboxylesterases (CE). researchgate.net These enzymes are crucial for the metabolism of many topically applied drugs. researchgate.net Studies on the hydrolysis of prednisolone 21-acetate, a related compound, reveal that the hydrolytic activity is predominantly located in the epidermis, which is about 12 times more active than the dermis when accounting for tissue thickness. nih.gov The highest concentration of metabolic activity is found in the lower epidermis, near the basement membrane area. nih.gov
Metabolic Fate and Downstream Products in Preclinical Models
In preclinical models using excised human skin, the metabolic fate of prednicarbate is well-defined, with this compound serving as a transient intermediate. researchgate.netkarger.com When prednicarbate is applied topically, it is rapidly hydrolyzed by esterases in the viable keratinocytes of the epidermis to form prednisolone 17-ethylcarbonate (P17EC). researchgate.net
This active metabolite, P17EC, then undergoes non-enzymatic acyl migration to the more stable but less active isomer, this compound (P21EC). researchgate.netfu-berlin.de This isomerization occurs within the acceptor fluid in diffusion cell experiments, but not significantly within the skin tissue itself. researchgate.net Finally, P21EC is enzymatically hydrolyzed to prednisolone (PD), the ultimate downstream product. fu-berlin.de After 24 hours of exposure in skin models, almost 83% of the initially applied prednicarbate is biotransformed, with the parent drug, prednisolone, being the most predominant species found in the tissue and the receptor medium. karger.com The inactivation of the highly potent 17-monoester (P17EC) to the less active 21-congener (P21EC) is a significant metabolic event. researchgate.net
Molecular and Cellular Pharmacological Research
Glucocorticoid Receptor Binding Affinity and Ligand-Receptor Dynamics
In Vitro Receptor Binding Assays for Prednisolone (B192156) 21-Ethylcarbonate and its Metabolites/Derivatives
Prednisolone 21-ethylcarbonate is a non-halogenated double ester of prednisolone. It is known to be an intermediate in the metabolic pathway of prednicarbate (B1678093) (prednisolone 17-ethylcarbonate 21-propionate). researchgate.net In human skin, prednicarbate is hydrolyzed to prednisolone-17-ethylcarbonate (P17EC), which then undergoes non-enzymatic acyl migration to form this compound (P21EC). fu-berlin.deresearchgate.net This is then further hydrolyzed to prednisolone. researchgate.netresearchgate.net
Studies on the binding affinity of these compounds to the glucocorticoid receptor (GR) have revealed significant differences. P17EC exhibits a high affinity for the glucocorticoid receptor, which is comparable to that of dexamethasone (B1670325). researchgate.netresearchgate.net In contrast, this compound has been shown to have a low affinity for the glucocorticoid receptor. fu-berlin.de This suggests that the conversion of the highly active P17EC to the less active P21EC is a key step in the local deactivation of the drug, potentially contributing to a better benefit-risk ratio by minimizing local side effects. fu-berlin.de
The parent compound, prednicarbate, and the final metabolite, prednisolone, also demonstrate lower receptor binding affinities compared to P17EC. The esterification at the 21-position generally leads to a significant decrease in receptor affinity. researchgate.net
Table 1: Relative Glucocorticoid Receptor Binding Affinity of Prednisolone Derivatives
| Compound | Relative Binding Affinity |
|---|---|
| Prednisolone 17-ethylcarbonate (P17EC) | High |
| This compound (P21EC) | Low |
| Prednicarbate | Low |
| Prednisolone | Low |
| Dexamethasone | High |
Comparative Receptor Agonism Studies with Reference Corticosteroids
Comparative studies highlight the differences in receptor agonism between prednisolone derivatives and other corticosteroids. Dexamethasone is a more potent glucocorticoid receptor (GR) agonist than prednisolone. nih.govnih.gov In vitro studies have shown that dexamethasone is approximately 10-fold more potent than prednisolone in suppressing cytokine production in Th2 cells. nih.gov
Prednisolone 17-ethylcarbonate (P17EC), a metabolite of prednicarbate, has a receptor binding affinity comparable to that of dexamethasone. researchgate.net This suggests that P17EC is a potent GR agonist. Conversely, its isomer, this compound, has a significantly lower affinity for the GR, indicating weaker agonistic activity. fu-berlin.de
The concept of "dissociated" glucocorticoid receptor agonists, also known as selective glucocorticoid receptor modulators (SEGRMs), is relevant in this context. dovepress.com These compounds aim to separate the anti-inflammatory effects (transrepression) from the adverse effects (transactivation). dovepress.complos.org While not explicitly classified as a SEGRM, the metabolic conversion of the potent agonist P17EC to the weaker agonist P21EC in target tissues represents a mechanism for modulating glucocorticoid activity. fu-berlin.de
In Vitro Cellular Activity Assessment
Effects on Inflammatory Signaling Pathways in Cellular Models (e.g., cytokine synthesis modulation)
Glucocorticoids, including prednisolone and its derivatives, exert their anti-inflammatory effects by modulating various signaling pathways, primarily through the glucocorticoid receptor. lookchem.com Upon binding to the GR, the complex translocates to the nucleus and influences the expression of numerous genes. lookchem.com A key mechanism is the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. scribd.com This leads to the suppression of pro-inflammatory cytokine synthesis. tbzmed.ac.ir
Studies have shown that dexamethasone is more potent than prednisolone in suppressing the production of IL-5 and IL-13 in Th2 cells. nih.gov While direct data on the effect of this compound on cytokine synthesis is limited, its low receptor affinity suggests it would have a weaker effect compared to its isomer, prednisolone 17-ethylcarbonate, which has a high receptor affinity. researchgate.netfu-berlin.de
In studies with human keratinocytes, prednicarbate and its metabolites have been shown to reduce the production of interleukin-1 alpha (IL-1α) induced by TNFα. nih.gov This indicates an inhibitory effect on inflammatory signaling in these cells. Furthermore, in glioma and macrophage cell lines, prednisolone-loaded nanoparticles were able to control the release of pro-inflammatory cytokines like TNF-α. tbzmed.ac.irresearchgate.net
Impact on Cell Proliferation in Relevant Cell Lines (e.g., fibroblasts)
A known side effect of topical glucocorticoid therapy is skin atrophy, which is linked to their antiproliferative effects on dermal fibroblasts. fu-berlin.de Research has focused on developing glucocorticoids with a favorable benefit/risk ratio, meaning strong anti-inflammatory action with minimal impact on fibroblast proliferation. fu-berlin.denih.gov
In vitro studies using human foreskin fibroblasts have shown that prednicarbate and its metabolites, including this compound, have a lower antiproliferative effect compared to conventional halogenated glucocorticoids. nih.gov Specifically, prednicarbate and prednisolone 17-ethylcarbonate/prednisolone 21-ethylcarbonate were hydrolyzed to a lesser extent in fibroblasts compared to keratinocytes. researchgate.net This differential metabolism is thought to contribute to the reduced atrophogenic potential of prednicarbate. researchgate.nethormones.grhormones.gr
The minor unwanted effect of prednicarbate and its metabolites on fibroblasts is also reflected in their low influence on cell proliferation as measured by (3H)-thymidine incorporation. nih.gov In contrast, halogenated glucocorticoids demonstrated more pronounced antiproliferative features. nih.gov
Table 2: In Vitro Effects of Prednisolone Derivatives
| Compound/Derivative | Effect on Cytokine Synthesis (e.g., IL-1α) | Effect on Fibroblast Proliferation |
|---|---|---|
| Prednicarbate | Significant reduction nih.gov | Minor inhibition nih.gov |
| Prednisolone 17-ethylcarbonate (P17EC) | Potent inhibition (inferred from high receptor affinity) researchgate.net | Minor inhibition (as part of metabolic pathway) nih.gov |
| This compound (P21EC) | Weak inhibition (inferred from low receptor affinity) fu-berlin.de | Minor inhibition (as part of metabolic pathway) nih.gov |
| Halogenated Glucocorticoids (e.g., BMV, DM) | Strong inhibition nih.gov | Pronounced inhibition nih.gov |
Mechanistic Studies of Anti-inflammatory Action in Preclinical Cellular Models
The anti-inflammatory action of glucocorticoids is primarily mediated through their interaction with the glucocorticoid receptor (GR). lookchem.com The binding of a glucocorticoid to the GR triggers a conformational change in the receptor, leading to its translocation into the cell nucleus. lookchem.com Inside the nucleus, the GR complex can modulate gene expression in two main ways: transactivation and transrepression. dovepress.com
Transactivation involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins. lookchem.com Transrepression, on the other hand, involves the GR interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes like those for cytokines and chemokines. dovepress.comscribd.com
For prednisolone and its derivatives, the anti-inflammatory actions are thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. lookchem.com Lipocortins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their precursor, arachidonic acid. lookchem.com
In the context of this compound, its role appears to be that of a less active intermediate in the metabolic cascade of prednicarbate. researchgate.netfu-berlin.de The initial metabolite, prednisolone 17-ethylcarbonate, is a potent GR agonist and is likely responsible for the primary anti-inflammatory effect in cells like keratinocytes. researchgate.netnih.gov Its subsequent conversion to the less active this compound represents a detoxification step, which limits the glucocorticoid activity and potentially reduces side effects in deeper skin layers where fibroblasts reside. fu-berlin.dehormones.grhormones.gr This targeted activation and subsequent inactivation mechanism within different cell types of the skin is a key aspect of its favorable therapeutic profile.
Preclinical Pharmacokinetic and Metabolic Studies
Absorption and Distribution Profiles in Animal Models
Prednisolone (B192156) 21-ethylcarbonate (P21EC) is primarily understood as a metabolite of the diester corticosteroid, Prednicarbate (B1678093) (PC). Preclinical studies, largely conducted using in-vitro models with animal and human cells, reveal a specific distribution profile within skin layers.
Following the topical application of Prednicarbate, it penetrates the skin where it undergoes biotransformation. The initial hydrolysis occurs in epidermal keratinocytes, which cleave the 21-propionate ester of Prednicarbate to form Prednisolone 17-ethylcarbonate (P17EC). researchgate.nethormones.gr This monoester then undergoes a non-enzymatic rearrangement through acylmigration to create Prednisolone 21-ethylcarbonate. hormones.gr
Studies comparing different skin cell types have demonstrated that keratinocytes possess a significantly higher enzymatic capacity to metabolize these compounds compared to dermal fibroblasts. hormones.gr In fibroblast cell cultures, the hydrolysis of both Prednicarbate and its subsequent metabolites, including P21EC, occurs to a much lesser extent. This suggests that the primary site for the formation and subsequent metabolism of P21EC is the epidermis.
Systemic Exposure and Clearance in Animal Systems
The systemic exposure to this compound following topical administration of its parent compound, Prednicarbate, is notably low. Animal studies in rats have shown that the systemic corticoid effects after topical application of Prednicarbate are weak, especially when compared to other corticosteroids like desoximetasone. nih.gov Similarly, subcutaneous administration of Prednicarbate resulted in fewer systemic effects. nih.gov
This limited systemic availability is a key feature of modern non-halogenated double-ester corticosteroids, designed to provide a high therapeutic index with strong local anti-inflammatory action and minimal systemic side effects. Human studies support these preclinical findings, as after percutaneous application of a Prednicarbate ointment, neither the parent drug nor its metabolites, which would include this compound, were detected systemically. researchgate.net The biotransformation pathway, where the active monoester P17EC rearranges to the less active P21EC before being hydrolyzed to the even less potent Prednisolone, is considered a detoxification process that limits systemic activity. fu-berlin.de
Metabolite Profiling and Identification in Animal Tissues and Biofluids
The metabolic pathway of Prednicarbate has been consistently characterized in preclinical models, identifying this compound as a key, albeit transient, intermediate. The process begins with the enzymatic cleavage of Prednicarbate at the C-21 position.
Metabolic Pathway of Prednicarbate:
Prednicarbate (PC) is hydrolyzed by esterases, primarily in keratinocytes. researchgate.net
This cleavage forms Prednisolone 17-ethylcarbonate (P17EC) , which is a pharmacologically active metabolite. researchgate.net
P17EC is relatively unstable and non-enzymatically rearranges to This compound (P21EC) . researchgate.net This transformation is considered the rate-limiting step in the metabolic cascade.
P21EC is then enzymatically cleaved to the final metabolite, Prednisolone (PD) . hormones.gr
This biotransformation has been observed consistently in human keratinocyte and fibroblast monolayers, as well as in excised human skin. researchgate.netresearchgate.net
The primary enzymatically cleaved product of this compound is Prednisolone (PD). hormones.gr This final hydrolysis step is carried out by esterases and effectively represents an inactivation or detoxification step, as Prednisolone has a significantly lower glucocorticoid receptor affinity compared to the active monoester, Prednisolone 17-ethylcarbonate. researchgate.netfu-berlin.de The enzymatic activity for this cleavage is much more pronounced in keratinocytes than in fibroblasts.
Quantitative studies in cell culture systems provide insight into the kinetics of the metabolic conversions. In one study using keratinocytes, Prednisolone 17-ethylcarbonate (P17EC) was the predominant metabolite for the first 12 hours following the application of Prednicarbate. The transformation of P17EC to this compound (P21EC) was identified as the rate-limiting step.
The final metabolite, Prednisolone (PD), began to appear after 3 hours and became the main biotransformation product by 24 hours, with its concentration continuing to rise at the end of the experiment.
The table below summarizes the pharmacokinetic parameters from a study on P17EC metabolism in a cell-free system versus a fibroblast system, highlighting the formation of P21EC.
| Parameter | Cell-Free System | Fibroblast System |
| P17EC Half-life (t½) | 18.38 h | 18.67 h |
| P21EC AUC₀₋₂₄ | 156.1 µg·h/ml | 123 µg·h/ml |
| PD Formation Rate (km) | N/A | 0.011 h⁻¹ |
| PD Concentration at 24h | N/A | ≤ 3.13 ± 0.16 µg/ml |
| Data derived from a study on P17EC metabolism, showing lower P21EC exposure in the cell system due to subsequent hydrolysis to PD. |
This data illustrates that while P17EC chemically rearranges to P21EC at a similar rate in both environments, the presence of cellular enzymes (even the lower activity in fibroblasts) leads to the clearance of P21EC and the formation of Prednisolone.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of corticosteroids, providing powerful separation capabilities for complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely employed techniques for Prednisolone (B192156) 21-Ethylcarbonate.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Prednisolone 21-Ethylcarbonate and related prednisolone derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Methodologies typically employ a C18 column, which provides excellent separation for steroids. nih.gov The mobile phase composition is critical for achieving optimal separation and is often a mixture of an organic solvent and water. Common mobile phases include combinations of acetonitrile (B52724)/water, methanol (B129727)/water, or ternary mixtures like acetonitrile/tetrahydrofuran/water. nih.govrjwave.org Ultraviolet (UV) detection is standard for these analyses, with the chromophore in the prednisolone structure allowing for detection at wavelengths around 240-254 nm. nih.govrjwave.org
A developed RP-HPLC method for prednisolone utilized a YMC basic column (150mm × 4.6mm, 5μm) with a mobile phase of methanol and water (60:40) at a 1.0 mL/min flow rate, achieving a retention time of 3.3 minutes with detection at 240 nm. rjwave.org Another method for prednisolone and its impurities used a Phenomenex Gemini C18 column with a gradient mobile phase of acetonitrile/tetrahydrofuran/water and UV detection at 254 nm. nih.gov The goal of such methods is often to achieve baseline separation from potential impurities or related substances in a reasonable run time. nih.govrjwave.org
Table 1: Example HPLC Method Parameters for Prednisolone and Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | YMC Basic (150x4.6mm, 5µm) rjwave.org | Phenomenex Gemini C18 (150x4.6mm, 3µm) nih.gov | C18 Reverse-Phase |
| Mobile Phase | Methanol:Water (60:40) rjwave.org | Acetonitrile:Tetrahydrofuran:Water (15:10:75 v/v/v) nih.gov | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min rjwave.org | Not Specified | Not Specified |
| Detection | PDA at 240 nm rjwave.org | UV at 254 nm nih.gov | UV at 240 nm |
| Retention Time | 3.3 +/- 0.2 min rjwave.org | 12.972 min (Prednisolone) nih.gov | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the highly sensitive and selective analysis of corticosteroids like this compound. nih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for both identifying (qualitative) and measuring (quantitative) the compound, even in complex biological fluids. nih.govresearchgate.net
For quantitative analysis, LC-MS/MS methods are typically operated in multiple reaction monitoring (MRM) mode. nih.govsciex.com This approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. sciex.comnih.gov This makes it a benchmark technique for pharmacokinetic studies. nih.govresearchgate.net
Qualitatively, high-resolution mass spectrometry (HRMS) can confirm the molecular weight and exact mass of the compound. Tandem mass spectrometry (MS/MS) provides structural information by generating characteristic fragmentation patterns. sciex.com Newer techniques like electron-activated dissociation (EAD) can offer complementary fragmentation data to traditional collision-induced dissociation (CID), which is particularly useful for distinguishing between structurally similar steroid isomers and isobars without extensive chromatographic development. sciex.com
A highly sensitive LC-MS/MS assay was developed for the simultaneous quantification of 14 synthetic glucocorticoids, demonstrating the power of this technique for steroid analysis in serum and urine. nih.gov
Spectrophotometric Approaches for Compound Determination
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, particularly in bulk drug and pharmaceutical dosage forms. jocpr.comresearchgate.netajrconline.org The method is based on the inherent UV absorbance of the prednisolone molecule's α,β-unsaturated ketone chromophore.
The wavelength of maximum absorbance (λmax) for prednisolone is consistently reported in the range of 242-246 nm in various organic solvents. jocpr.comajrconline.orgresearchgate.net For instance, studies have determined the λmax to be 246 nm in a mixture of acetonitrile and methanol, 243 nm in ethanol, and 242 nm in absolute ethanol. jocpr.comajrconline.orgresearchgate.net The method's validity relies on Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the analyte over a given range. jocpr.comajrconline.org Linearity ranges for prednisolone have been established, for example, from 4-14 µg/ml and 2.5-20 µg/mL. jocpr.comajrconline.org
Table 2: Spectrophotometric Determination Parameters for Prednisolone
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Solvent | Acetonitrile:Methanol (30:70) jocpr.comresearchgate.net | Ethanol ajrconline.org | Absolute Ethanol researchgate.net |
| λmax | 246 nm jocpr.comresearchgate.net | 243 nm ajrconline.org | 242 nm researchgate.net |
| Linearity Range | 4-14 µg/mL jocpr.comresearchgate.net | 2.5-20 µg/mL ajrconline.org | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 1.000 ajrconline.org | Not Specified |
Method Validation Parameters in Research Applications
Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For research applications involving this compound, methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as limit of detection, limit of quantification, precision, and accuracy. rjwave.orgjocpr.comresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
For HPLC methods , one study on prednisolone and its steroid 21-oate ester derivatives reported a detection limit of 10-20 ng/mL in rat plasma. nih.gov
For LC-MS/MS , methods can achieve much lower limits. A quantitative assay for synthetic corticosteroids reported a functional assay sensitivity as low as 0.6–1.6 nmol/L for most compounds analyzed. nih.gov In another case, plasma levels of loteprednol (B1675157) etabonate and its primary metabolite were below the limit of quantitation of 1 ng/mL. tga.gov.au
For spectrophotometric methods , the limits are generally higher. One validated UV method for a related corticosteroid reported an LOD of 0.84 µg/ml and an LOQ of 2.55 µg/ml. researchgate.net
Precision and accuracy are fundamental to a method's reliability.
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). For an HPLC method, a CV of less than 10% was reported as reproducible. nih.gov Another HPLC study found the %RSD to be less than 2%. rjwave.org An LC-MS/MS method showed inter-assay CVs ranging from 3.0-20%. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For an HPLC method, recovery was reported between 99.69% and 101.23%. rjwave.org An LC-MS/MS method demonstrated recoveries of 82-138%. nih.gov For UV spectrophotometry, accuracy determined by recovery trials was confirmed to be within 98.5%-101.5% of the initial value. researchgate.net
Structure Activity Relationship Sar and Computational Modeling
Molecular Design and Conformational Analysis
The molecular design of Prednisolone (B192156) 21-Ethylcarbonate centers on its role as a prodrug of prednisolone. The addition of the ethylcarbonate group at the C21 position is a strategic modification intended to modulate the physicochemical properties of the parent drug, such as its lipophilicity and, consequently, its absorption and distribution characteristics. musculoskeletalkey.comnih.gov The design of such esters is a common strategy in medicinal chemistry to enhance the therapeutic profile of a drug. researchgate.net
Conformational analysis, a key aspect of molecular modeling, seeks to determine the preferred three-dimensional arrangements of a molecule. For corticosteroids, the conformation of the steroid nucleus and the flexible C17 side chain are critical for biological activity. While specific conformational analysis studies on Prednisolone 21-Ethylcarbonate are not extensively documented in publicly available literature, insights can be drawn from computational studies of prednisolone and other C21-esters. nih.govdntb.gov.ua
The steroid backbone of prednisolone is relatively rigid, but the C17 side chain, where the 21-ethylcarbonate group is attached, possesses significant conformational flexibility. acs.org Computational studies on similar steroids indicate that the orientation of this side chain influences the interaction with the glucocorticoid receptor. nih.gov The ethylcarbonate moiety itself introduces additional rotational bonds, further expanding the conformational landscape of the molecule. Molecular mechanics and quantum chemical methods are employed to calculate the energies of different conformers to identify low-energy, stable structures that are likely to be biologically relevant.
Table 1: Key Structural Features of this compound for Molecular Design
| Molecular Feature | Design Rationale | Potential Conformational Impact |
| Prednisolone Core | Provides the fundamental pharmacophore for glucocorticoid activity. | The A-ring planarity and D-ring envelope conformation are crucial for receptor binding. |
| C21-Ethylcarbonate Ester | Acts as a prodrug moiety to modify physicochemical properties like lipophilicity. | Introduces flexibility at the C17 side chain, influencing the presentation of key interaction points to the receptor. |
| 1,4-diene in A-ring | Increases glucocorticoid potency relative to hydrocortisone. | Flattens the A-ring, which can enhance binding affinity to the glucocorticoid receptor. |
| 11β-hydroxyl group | Essential for glucocorticoid activity. | Forms a critical hydrogen bond within the receptor's binding pocket. |
In Silico Prediction of Biotransformation Pathways and Stability
In silico tools play a crucial role in predicting the metabolic fate of drug candidates, offering a way to anticipate potential metabolites and assess the compound's stability before extensive experimental studies. psu.edunih.goveuropa.eufrontiersin.org For this compound, its primary biotransformation pathway is predicted to be hydrolysis of the ester bond to release the active drug, prednisolone. wikipedia.org
This metabolic activation is a key feature of its design as a prodrug. The stability of the ethylcarbonate ester is a critical factor determining the rate and location of prednisolone release. Carbonate esters are known to be susceptible to enzymatic hydrolysis by esterases present in the body, such as plasma and tissue carboxylesterases. researchgate.net
A relevant metabolic pathway is observed in the biotransformation of prednicarbate (B1678093), which is prednisolone-17-ethylcarbonate-21-propionate. In human keratinocytes, prednicarbate is first hydrolyzed at the C21 position to yield prednisolone 17-ethylcarbonate. This intermediate then undergoes a non-enzymatic transformation to this compound, which is subsequently cleaved by enzymes to release prednisolone. researchgate.net This provides strong evidence for the likely biotransformation pathway of this compound when administered.
Table 2: Predicted Biotransformation of this compound
| Transformation Step | Predicted Enzyme(s) | Resulting Product | Significance |
| Ester Hydrolysis | Carboxylesterases | Prednisolone + Ethyl Carbonate | Release of the active therapeutic agent. |
| Further Metabolism | Various hepatic enzymes (e.g., CYPs) | Inactive prednisolone metabolites | Detoxification and elimination of the active drug. wikipedia.org |
The stability of this compound can be computationally estimated by modeling its susceptibility to hydrolysis. Factors such as the steric hindrance around the ester linkage and the electronic properties of the carbonate group can be analyzed using quantum mechanics calculations to predict its reactivity.
Computational Studies on Receptor-Ligand Interactions and Binding Modes
The therapeutic effects of this compound are mediated through the binding of its active metabolite, prednisolone, to the glucocorticoid receptor (GR), a ligand-activated transcription factor. drugbank.comwikipedia.org Molecular docking and molecular dynamics simulations are powerful computational tools used to investigate the interactions between ligands and their protein targets at an atomic level. nih.gov
Upon entering the cell, this compound is expected to be hydrolyzed to prednisolone. Prednisolone then binds to the GR. Key interactions for prednisolone within the GR LBD include:
Hydrogen bonds: The C3-keto group, the C11β-hydroxyl group, and the C21-hydroxyl group of prednisolone are known to form critical hydrogen bonds with specific amino acid residues in the GR binding pocket.
Van der Waals interactions: The hydrophobic steroid scaffold fits into a predominantly hydrophobic pocket, leading to favorable van der Waals contacts.
A molecular modeling study on various glucocorticoid esters indicated that for C21-esters, substituents larger than a propionate (B1217596) group could lead to unfavorable steric interactions within the GR binding pocket. researchgate.net The ethylcarbonate group of this compound would be subject to these steric considerations if it were to bind to the receptor before hydrolysis. However, as a prodrug, it is designed to release prednisolone, which then binds effectively.
Table 3: Key Amino Acid Residues in the Glucocorticoid Receptor Ligand-Binding Domain Interacting with Prednisolone
| Amino Acid Residue | Type of Interaction | Corresponding Feature on Prednisolone |
| Gln570 | Hydrogen Bond | C3-keto group |
| Arg611 | Hydrogen Bond | C3-keto group |
| Asn564 | Hydrogen Bond | C11β-hydroxyl group |
| Gln642 | Hydrogen Bond | C21-hydroxyl group |
| Thr739 | Hydrogen Bond | C21-hydroxyl group |
| Met604, Leu566, etc. | Van der Waals | Steroid A, B, C, and D rings |
Computational studies can also predict the binding affinity of ligands to the GR. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of a series of compounds with their biological activity, can be developed to predict the potency of new steroid derivatives. researchgate.net For this compound, such models would predict a low binding affinity for the intact prodrug and a high affinity for its active metabolite, prednisolone.
Targeted Drug Delivery Systems Research
Integration into Novel Carrier Systems for Research Applications
The encapsulation of corticosteroids into nanocarriers such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles is being explored to improve their dermal delivery. These systems offer the potential for controlled release and targeted delivery to specific skin strata.
Solid lipid nanoparticles (SLNs) are colloidal carriers with a solid lipid core that can be dispersed in an aqueous medium. They are well-tolerated for dermal application and can enhance the penetration of drugs into the skin. researchgate.netnih.gov Research has shown that SLNs can improve the delivery of glucocorticoids.
Studies involving prednicarbate (B1678093), a prodrug that is metabolized to Prednisolone (B192156) 17-Ethylcarbonate (P17EC) and subsequently rearranges to the more stable Prednisolone 21-Ethylcarbonate (P21EC), have demonstrated the potential of SLNs for dermal delivery. fu-berlin.defu-berlin.deresearchgate.net In one study, the penetration of prednicarbate from an SLN formulation was compared to a conventional oil-in-water cream using an ex vivo human skin model. The results indicated that SLNs significantly influence skin penetration through a specific interaction between the drug-carrier complex and the skin surface, a mechanism attributed to the lipid nature and nano-size of the carrier. researchgate.net This interaction appears to be more influential on skin penetration than the drug's release characteristics from the carrier. researchgate.net
The incorporation of prednicarbate into SLNs has been shown to result in epidermal targeting. researchgate.netnih.gov This localizing effect in the epidermis was observed to be pronounced at 6 hours post-application. nih.gov Furthermore, the recovery of the drug from the acceptor medium in a reconstructed epidermis model was significantly higher for the SLN dispersion (6.65%) compared to a conventional cream and ointment (approximately 2%). nih.gov This suggests that SLNs can enhance the bioavailability of the drug in the target tissue.
Below is a table summarizing the characteristics of glucocorticoid-loaded SLNs from a comparative study.
| Glucocorticoid | Formulation | Mean Particle Size (nm) | Drug Release after 8h (%) |
| Prednisolone (PD) | 0.1% SLN | Not Specified | ~32% |
| Prednicarbate (PC) | 0.1% SLN | Not Specified | ~20% |
| Betamethasone 17-valerate (BMV) | 0.1% SLN | Not Specified | ~10% |
Data adapted from Schlupp et al., 2011. fu-berlin.de
Polymeric nanoparticles (PNPs) represent another promising avenue for the targeted delivery of corticosteroids. nih.gov These nanoparticles can be formulated from a variety of biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), and can be designed to provide controlled or sustained drug release. nih.govnih.govscite.ai The drug release from PNPs can be modulated by altering the polymer composition, particle size, and drug-to-polymer ratio. nih.govfu-berlin.de
While specific research on this compound loaded into polymeric nanoparticles is limited, studies with other corticosteroids like dexamethasone (B1670325) provide valuable insights. For instance, dexamethasone-loaded polymeric nanoparticles have been developed to adhere to the skin and provide a slow, controlled release of the drug. fu-berlin.de In one study, dexamethasone-loaded ethyl cellulose (B213188) and Eudragit® RS nanoparticles were prepared. The release and penetration of dexamethasone were found to decrease with a lower drug-to-polymer ratio. fu-berlin.de Blending different polymers allowed for the optimization of particle size and drug loading, achieving particles around 105 nm with a positive surface charge and a drug load of 1.3%. fu-berlin.de
The mechanism of drug release from polymeric nanoparticles can be influenced by environmental factors. For example, ethyl cellulose nanoparticles have been shown to dissolve in artificial sebum, leading to a sebum-responsive drug release. fu-berlin.de This property could be harnessed for targeted delivery to hair follicles. Furthermore, pH-sensitive polymeric nanoparticles have been designed to release their drug payload in response to the pH gradient of the skin and hair follicles, potentially improving treatment effectiveness. researchgate.net
The table below presents data from a study on dexamethasone-loaded polymeric nanoparticles, illustrating the influence of polymer type on particle characteristics.
| Polymer | Particle Size (nm) | Drug Loading (%) | Key Finding |
| Ethyl Cellulose | Larger | 1.4 - 2.2% | Sebum-responsive drug release |
| Eudragit® RS | Smaller, positively charged | 0.3 - 0.7% | Slower drug release |
| Ethyl Cellulose/Eudragit® RS (1:1) | ~105 | 1.3% | Optimized particle size and drug load |
Data extrapolated from research on dexamethasone-loaded nanoparticles by Sahle et al., 2018. fu-berlin.de
Strategies for Epidermal Targeting in Preclinical Skin Models
A key objective in the dermal delivery of corticosteroids is to target the epidermis, where the inflammatory processes of many skin diseases occur, while minimizing penetration into the deeper dermal layers and systemic circulation to reduce side effects like skin atrophy. researchgate.netnih.gov
The use of SLNs has been shown to be an effective strategy for epidermal targeting. researchgate.net The small particle size and lipid composition of SLNs are thought to facilitate their interaction with the stratum corneum and subsequent localization within the epidermis. researchgate.netresearchgate.net Studies with prednicarbate-loaded SLNs have demonstrated a distinct epidermal targeting effect in both excised human skin and reconstructed epidermis models. researchgate.netnih.gov This targeting is believed to be a direct result of the drug being incorporated into the nanoparticles, as the effect is not observed when drug-free nanoparticles are simply mixed with a cream containing the drug. nih.gov
The physicochemical properties of the drug itself also play a role, but the carrier system can significantly modify the outcome. For instance, while different glucocorticoids exhibit varying penetration profiles when applied in a conventional cream, these differences are largely diminished when they are incorporated into SLNs, suggesting that the nanoparticle carrier is the dominant factor in skin penetration and targeting. researchgate.net
Evaluation of Carrier-Mediated Biotransformation and Distribution in Tissue Models
The skin is a metabolically active organ capable of biotransforming topically applied drugs. fu-berlin.de Carrier systems can influence the extent and location of this biotransformation. Prednicarbate undergoes enzymatic cleavage in the skin, initially forming Prednisolone 17-Ethylcarbonate (P17EC), which then rearranges to the more stable and less active this compound (P21EC). fu-berlin.deresearchgate.net This is considered a detoxification pathway as the resulting prednisolone has a lower glucocorticoid receptor affinity. fu-berlin.de
Studies using ex vivo human skin and reconstructed human epidermis models have been instrumental in evaluating the biotransformation of prednicarbate when delivered via different formulations. fu-berlin.deresearchgate.net When prednicarbate is delivered via SLNs, the biotransformation to its metabolites, including P21EC, is observed. fu-berlin.de In one study, P17EC was found to convert to P21EC within the acceptor fluid of the Franz diffusion cell, but not within the skin tissue itself during the experimental timeframe. researchgate.net
The carrier system can influence the distribution of the drug and its metabolites within the different skin compartments. The epidermal targeting effect of SLNs, for example, means that a higher concentration of the active drug and its initial metabolites may be present in the epidermis compared to deeper skin layers. This localized metabolism can be advantageous, potentially increasing the therapeutic index of the drug by concentrating the active form at the site of action and promoting its conversion to less active metabolites elsewhere. fu-berlin.de
The following table outlines the metabolites identified in ex vivo skin penetration studies of prednicarbate.
| Parent Compound | Primary Metabolite in Skin | Rearranged Metabolite | Final Metabolite |
| Prednicarbate (PC) | Prednisolone 17-Ethylcarbonate (P17EC) | This compound (P21EC) | Prednisolone (PD) |
Information compiled from Bätz et al., 2013 and Schlupp et al., 2011. fu-berlin.defu-berlin.de
Patent Landscape Analysis in Chemical and Pharmaceutical Innovation
Review of Synthetic Process Patents Involving Prednisolone (B192156) 21-Ethylcarbonate
The patent landscape for Prednisolone 21-Ethylcarbonate is primarily linked to its role as a key intermediate in the synthesis of other steroid derivatives. Notably, patents from the late 1980s detail its use in a transposition reaction to create a different, therapeutically important ester.
A central process is detailed in European and German patents, such as EP0266719A1 and DE3637806A1, which focus on a method for producing Prednisolone-17-ethylcarbonate. google.comgoogle.com In this patented process, this compound is the starting material which undergoes a rearrangement to yield the 17-position ester. google.comgoogle.com The patents highlight that the selective esterification of prednisolone directly at the 17-OH group is not feasible because the 21-OH group is more reactive and reacts first. google.com
The synthesis of the starting material, this compound itself, is described as a straightforward and high-yield reaction. google.comgoogle.com It is prepared by reacting prednisolone with ethyl chloroformate. google.comgoogle.com This initial step is presented as an inexpensive method that produces the compound in practically quantitative yield. google.comgoogle.com The core of these patents, however, is the subsequent transposition of the ethyl carbonate group from the 21-position to the 17-position using a lithium dialkyl cuprate (B13416276) in tetrahydrofuran. google.comgoogle.com
The resulting product, Prednisolone-17-ethylcarbonate, is identified as a crucial intermediate for synthesizing Prednisolone-17-ethylcarbonate-21-propionate, a compound described in earlier patents like US 4242334. google.com The process detailed in these patents offered an alternative to previous methods that were hampered by the high cost of reagents like tetraethylorthocarbonate and undesirable side reactions. google.com
The table below summarizes key patents involving this compound as a synthetic intermediate.
| Patent ID | Title/Subject | Key Findings Related to this compound |
| EP0266719A1 | Process for the preparation of prednisolone-17-ethyl carbonate by transposition of prednisolone-21-ethyl carbonate | Describes using this compound as the starting material for a rearrangement reaction. Notes its preparation from prednisolone and ethyl chloroformate is inexpensive and high-yield. google.com |
| DE3637806A1 | Method for producing Prednisolon-17-ethylcarbonate by transferring Prednisolon-21-ethylcarbonate | Details the conversion of this compound to Prednisolone-17-ethylcarbonate, which is an intermediate for another therapeutic agent. google.com |
Analysis of Prodrug and Formulation Patents Related to Prednisolone Esters
This compound is an ester of prednisolone and functions as a prodrug. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through metabolic processes. wikipedia.orgnih.govresearchgate.net The strategy of creating ester prodrugs for corticosteroids like prednisolone is a well-established approach to overcome various pharmaceutical challenges, including poor solubility, instability, and the need for modified release profiles. researchgate.netgoogle.comgoogle.com
The patent literature reveals diverse strategies for creating prednisolone esters, each aiming to optimize specific properties:
Improving Solubility: A significant challenge with many corticosteroids is their low aqueous solubility. orientjchem.org Phosphate esters, such as prednisolone sodium phosphate, are a classic example of a prodrug strategy used to dramatically increase water solubility for oral liquid formulations or parenteral administration. researchgate.netorientjchem.org These prodrugs are rapidly converted to the active prednisolone by endogenous alkaline phosphatases. researchgate.net
Enhancing Stability: Some ester prodrugs are developed to address the chemical instability of either the parent drug or other ester forms. For instance, dicarboxylic acid hemiesters like succinate (B1194679) esters can be unstable in solution, often requiring them to be supplied as lyophilized powders for reconstitution. google.com Patents for novel ester prodrugs often claim improved solution stability as a key advantage. google.com
Modifying Duration of Action: The choice of the ester group can significantly influence the pharmacokinetic profile of the drug. Patents for "double esters," such as prednisolone 21-benzoyl-glycolate, describe the goal of achieving a more durable and constant action over time. google.com This approach aims to reduce fluctuations in blood concentration and allow for less frequent administration. google.com
The development of prednisolone ester prodrugs is a continuous area of innovation, with patents covering not just the chemical entities but also their specific formulations. google.com These formulations are designed to ensure the stability and effective delivery of the prodrug. google.com
The following table outlines different patented strategies for prednisolone ester prodrugs.
| Prodrug Strategy | Ester Type Example | Stated Goal in Patents/Literature |
| Solubility Enhancement | Phosphate Esters (e.g., Prednisolone Sodium Phosphate) | To create highly water-soluble forms for liquid or injectable formulations. researchgate.netorientjchem.org |
| Modified Release Profile | Double Esters (e.g., Prednisolone 21-stearoyl-glycolate) | To provide a more durable and constant action over time, reducing blood level fluctuations. google.com |
| Improved Stability | Novel Dicarboxylic Acid Esters | To overcome the solution instability of earlier ester types like succinates. google.com |
Academic Perspective on Patent Thickets and Innovation in Steroid Chemistry
From an academic and policy perspective, the extensive patenting in pharmaceuticals can lead to a phenomenon known as a "patent thicket." A patent thicket is a dense web of overlapping intellectual property rights that a company can use to protect a single product. nih.govdrugpatentwatch.comniskanencenter.orgeverycrsreport.com These thickets can include primary patents on the active pharmaceutical ingredient, as well as a multitude of secondary patents covering formulations, manufacturing processes, specific uses, and minor molecular modifications. drugpatentwatch.comfas.org
While patents are essential for incentivizing the costly process of drug discovery and development, critics argue that the strategic creation of patent thickets can stifle innovation and competition. nih.govdrugpatentwatch.comfas.org This can occur in several ways:
Deterring Generic and Biosimilar Competition: A dense portfolio of patents creates significant legal barriers for generic drug manufacturers. niskanencenter.orgeverycrsreport.com Challenging dozens or even hundreds of patents is a prohibitively expensive and lengthy process, which can delay the market entry of lower-cost alternatives long after the primary patent on the drug has expired. drugpatentwatch.comniskanencenter.org
"Evergreening": This is the practice of filing for new patents on secondary features of a drug as the original patents are about to expire. everycrsreport.comfas.org Research indicates that a high percentage of pharmaceutical patents are for existing drugs rather than entirely new molecules, a hallmark of evergreening strategies. drugpatentwatch.com
Shifting Focus from Breakthrough Innovation: The practice of building patent thickets can divert resources and scientific focus away from true breakthrough research toward incremental modifications designed primarily to extend market exclusivity. drugpatentwatch.com Instead of developing novel therapies, research may be channeled into creating a new formulation or a slightly different ester of an existing steroid, which can then be protected by a new set of patents.
In a complex field like steroid chemistry, the potential for creating patent thickets is substantial. The core steroid structure can be modified at numerous positions, leading to a vast number of possible esters, ethers, and other derivatives. Each of these derivatives, along with specific crystalline forms (polymorphs), formulations, and synthetic steps, can become the subject of a separate patent application. This creates a formidable intellectual property wall around a successful steroid product, making it difficult for other researchers or companies to innovate in the same therapeutic space without risking infringement litigation. nih.goveverycrsreport.com This dense patent landscape can ultimately limit the development of potentially improved second-generation compounds and delay patient access to more affordable medicines. niskanencenter.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Prednisolone 21-Ethylcarbonate in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Optimize parameters such as a LiChrospher 100 RP-18 column, methanol-water gradient mobile phase (1 mL/min flow rate), and UV detection at 254 nm. Include an internal standard (e.g., betamethasone) to improve accuracy. Validate the method with limits of detection (LOD: 10 ng/mL) and quantification (LOQ: 100 ng/mL) .
Q. How should researchers prepare this compound samples for quantitative analysis?
- Methodological Answer : Use ultrasonic extraction to homogenize samples, followed by centrifugation (10,000 rpm for 15 min) to remove particulates. Evaporate the supernatant under nitrogen gas and reconstitute in methanol for HPLC injection. Store standards at -20°C to prevent degradation, ensuring purity >95% (HPLC) .
Q. What are the critical parameters for validating an HPLC method for this compound?
- Methodological Answer : Assess linearity (5–200 µg/mL range), precision (intra-day and inter-day CV <5%), accuracy (recovery rates 95–105%), and robustness (pH/temperature variations). Include system suitability tests (retention time consistency ±2%) and resolution from structurally similar impurities (e.g., Prednisolone 17-ethylcarbonate) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under physiological conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-MS and calculate degradation kinetics (Arrhenius equation). Include controls for photostability (ICH Q1B guidelines) and validate stability-indicating methods .
Q. What experimental strategies resolve contradictions in this compound pharmacokinetic data across studies?
- Methodological Answer : Perform meta-analysis with stratification by variables like dosing regimen (single vs. multiple doses), animal models (rodent vs. primate), and analytical methods (HPLC vs. LC-MS). Use Bland-Altman plots to assess agreement between studies and apply mixed-effects models to account for inter-study variability .
Q. How to profile and quantify impurities in this compound synthesis batches?
- Methodological Answer : Employ orthogonal techniques:
- HPLC-DAD : Detect impurities (e.g., Prednisolone 21-sulfate) at 0.1% threshold.
- LC-QTOF-MS : Identify unknown impurities via accurate mass and fragmentation patterns.
- NMR spectroscopy : Confirm structural assignments for novel degradants. Validate impurity methods per ICH Q3A guidelines .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For longitudinal data, employ mixed-effects modeling to account for repeated measures. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .
Methodological Considerations
- Sample Size Justification : Use power analysis (α=0.05, power=0.8) based on pilot data or literature-derived effect sizes. For preclinical studies, adhere to NIH guidelines for animal cohort sizes and randomization .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments. Use sensitivity analysis to assess robustness of conclusions against outlier data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
